molecular formula C13H23ClN2O B12718264 N-(2-Norbornanyl)-1-pyrrolidineacetamide hydrochloride CAS No. 102367-05-5

N-(2-Norbornanyl)-1-pyrrolidineacetamide hydrochloride

Katalognummer: B12718264
CAS-Nummer: 102367-05-5
Molekulargewicht: 258.79 g/mol
InChI-Schlüssel: DYPJHZOKJYPNQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Norbornanyl)-1-pyrrolidineacetamide hydrochloride is a chemical compound that features a norbornane structure, which is a bicyclic hydrocarbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Norbornanyl)-1-pyrrolidineacetamide hydrochloride typically involves the reaction of norbornane derivatives with pyrrolidine and acetamide under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Norbornanyl)-1-pyrrolidineacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

N-(2-Norbornanyl)-1-pyrrolidineacetamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-Norbornanyl)-1-pyrrolidineacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Norbornyl cation: A related compound with a similar norbornane structure.

    N-(2-Norbornanyl)-(+)-amphetamine hydrochloride: Another compound featuring the norbornane structure but with different functional groups.

Uniqueness

N-(2-Norbornanyl)-1-pyrrolidineacetamide hydrochloride is unique due to its combination of the norbornane structure with pyrrolidine and acetamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

CAS-Nummer

102367-05-5

Molekularformel

C13H23ClN2O

Molekulargewicht

258.79 g/mol

IUPAC-Name

N-(2-bicyclo[2.2.1]heptanyl)-2-pyrrolidin-1-ylacetamide;hydrochloride

InChI

InChI=1S/C13H22N2O.ClH/c16-13(9-15-5-1-2-6-15)14-12-8-10-3-4-11(12)7-10;/h10-12H,1-9H2,(H,14,16);1H

InChI-Schlüssel

DYPJHZOKJYPNQW-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CC(=O)NC2CC3CCC2C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.